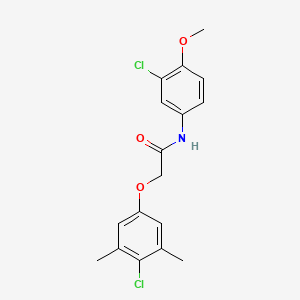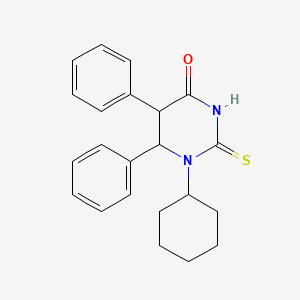
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide, also known as CI-976, is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an enzyme that catalyzes the formation of cholesterol esters, which are important components of lipoproteins. CI-976 has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. In
Mecanismo De Acción
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide exerts its effects by inhibiting ACAT, which catalyzes the formation of cholesterol esters. By inhibiting ACAT, N-(2-chloro-4-iodophenyl)-2-nitrobenzamide reduces the accumulation of cholesterol esters in macrophages and the formation of foam cells. This leads to a reduction in the development of atherosclerotic plaques and a decrease in plasma cholesterol levels.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been shown to reduce the accumulation of cholesterol esters in macrophages and to inhibit the formation of foam cells. It has also been shown to reduce plasma cholesterol levels in animal models of hypercholesterolemia. In addition, N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is its potency and selectivity for ACAT. This allows for more precise targeting of the enzyme and reduces the potential for off-target effects. However, one limitation of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-nitrobenzamide. One area of interest is the development of more soluble analogs of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide that can be used in a wider range of experimental settings. Another area of interest is the exploration of the anti-inflammatory effects of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide and their potential therapeutic applications in the treatment of atherosclerosis. Finally, there is potential for the use of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide in combination with other cholesterol-lowering agents to achieve synergistic effects.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-amino-4-chloroiodobenzene in the presence of a base. The resulting product is then purified by recrystallization. The overall yield of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is approximately 50%.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to reduce the accumulation of cholesterol esters in macrophages and to inhibit the formation of foam cells, which are key contributors to the development of atherosclerotic plaques. N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has also been shown to reduce plasma cholesterol levels in animal models of hypercholesterolemia.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-10-7-8(15)5-6-11(10)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJEEBPOPRNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6098304 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6056821.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)
